Superior In Vitro Cytotoxicity Against MCF-7 Breast Cancer Cells Compared to Cisplatin
A synthetic indoloquinazoline compound derived from the indolo[2,1-b]quinazoline core demonstrated significantly greater cytotoxic potency than the standard chemotherapeutic cisplatin against the MCF-7 breast cancer cell line [1]. This provides a quantifiable basis for selecting indoloquinazoline-based agents over platinum-based drugs in certain research contexts.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 6.83 µg/mL |
| Comparator Or Baseline | Cisplatin: 39.13 µg/mL |
| Quantified Difference | Approximately 5.7-fold higher potency (lower IC50) |
| Conditions | MCF-7 human breast cancer cell line, MTT assay |
Why This Matters
This head-to-head data justifies the procurement and evaluation of indoloquinazoline derivatives as alternative cytotoxic agents with potentially lower effective concentrations than a widely used clinical comparator.
- [1] Azadian, M., Bikhof Torbati, M., & Shaabanzadeh, M. (2016). Cytotoxic effect of synthetic indoloquinazoline compound on breast cancer cell line and comparison with cisplatin. New Cellular and Molecular Biotechnology Journal, 6(21). Retrieved from http://ncmbjpiau.ir/search.php?sid=1&slc_lang=en&auth=Azadian View Source
